molecular formula C4H7FO B3024685 ((1S,2S)-2-fluorocyclopropyl)methanol CAS No. 169884-67-7

((1S,2S)-2-fluorocyclopropyl)methanol

Cat. No.: B3024685
CAS No.: 169884-67-7
M. Wt: 90.10
InChI Key: ZRQVQDAWPHHSMU-IMJSIDKUSA-N
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Description

((1S,2S)-2-fluorocyclopropyl)methanol: is a chemical compound characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-fluorocyclopropyl)methanol typically involves the cyclopropanation of an appropriate precursor followed by fluorination and subsequent functional group transformations. One common approach is the reaction of a suitable alkene with a fluorinating agent under controlled conditions to introduce the fluorine atom. The cyclopropyl ring can be formed through a cyclopropanation reaction using reagents such as diazomethane or similar compounds.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of chiral catalysts and enantioselective synthesis techniques can also be employed to obtain the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions: ((1S,2S)-2-fluorocyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity and molecular interactions.

Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties and target specificity.

Industry: In the industrial sector, ((1S,2S)-2-fluorocyclopropyl)methanol can be used in the synthesis of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which ((1S,2S)-2-fluorocyclopropyl)methanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, leading to specific biological outcomes. The cyclopropyl ring provides rigidity to the molecule, which can affect its overall conformation and interactions with target sites.

Comparison with Similar Compounds

Uniqueness: ((1S,2S)-2-fluorocyclopropyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The combination of the cyclopropyl ring and the methanol group further enhances its versatility in various applications.

Properties

IUPAC Name

[(1S,2S)-2-fluorocyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQVQDAWPHHSMU-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1S,2S)-2-fluorocyclopropyl)methanol
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